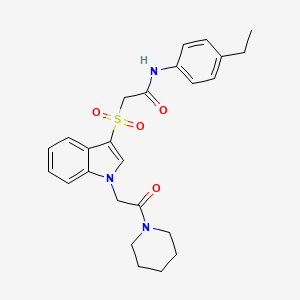

![molecular formula C17H11N5O3S2 B2823378 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 477486-63-8](/img/structure/B2823378.png)

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

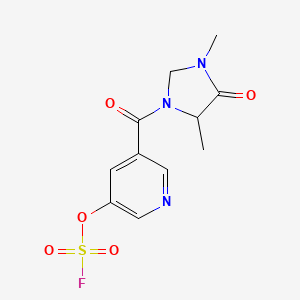

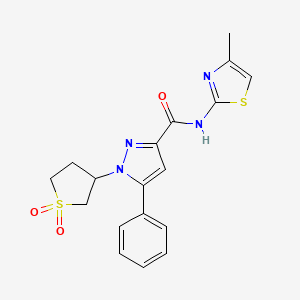

The compound is a urea derivative, which contains two thiazole rings and a nitrophenyl group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Urea derivatives are often used in medicinal chemistry due to their bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two thiazole rings, a nitrophenyl group, and a urea linkage. The thiazole rings and nitrophenyl group could potentially participate in pi-pi stacking interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As a urea derivative, this compound could potentially participate in a variety of chemical reactions. The nitro group could be reduced to an amine, and the thiazole rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl group could make the compound more electron-deficient, which could influence its reactivity .Applications De Recherche Scientifique

Anticancer Activity

One of the primary applications of compounds similar to 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea is in anticancer research. For instance, compounds exhibiting strong anticancer activity across several assays and cell lines have been synthesized and evaluated, indicating their potential in clinical trials for treating kidney cancer. These compounds have shown significant promise due to their minimal toxicity in animal studies, suggesting a metabolite could be the active agent in cancer treatment (Nammalwar et al., 2010).

Antimicrobial and Anti-inflammatory Activities

Another study synthesized a series of 2,4-disubstituted-[1,3]-thiazoles showing promising antimicrobial and anti-inflammatory activities. This research highlights the potential of these compounds in developing new treatments for microbial infections and inflammatory conditions (Naveena et al., 2012).

Anion Binding Properties

Furthermore, the anion-binding properties of nitrophenyl urea derivatives have been explored, demonstrating the ability to form complexes with anions. This property is significant for developing sensors and selective binding agents (Jeon et al., 2008).

Synthesis of Hydroxamic Acids and Ureas

In the context of synthetic chemistry, the efficient synthesis of ureas from carboxylic acids has been demonstrated, showing good yields without racemization. This methodology is beneficial for the pharmaceutical industry and for the development of various organic compounds (Thalluri et al., 2014).

Biological and Nonlinear Optical Properties

The synthesis and evaluation of aminothiazole derivatives have also been reported, highlighting their diverse biological applications and significant nonlinear optical properties. These findings open up new avenues for the use of such compounds in medicinal chemistry and materials science (Adeel et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O3S2/c23-16(18-10-5-7-11(8-6-10)22(24)25)21-17-20-13(9-26-17)15-19-12-3-1-2-4-14(12)27-15/h1-9H,(H2,18,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGMUSYEIKZHOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide](/img/structure/B2823305.png)

![N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2823312.png)